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Compound of Interest

Compound Name:
1-(4-Bromo-2-

fluorobenzyl)piperazine

Cat. No.: B1587002 Get Quote

1-(4-Bromo-2-fluorobenzyl)piperazine is a specialized heterocyclic compound that has

emerged as a significant building block for medicinal chemists and drug development

professionals. Its structure, which combines a piperazine ring with a halogenated benzyl group,

offers a unique and valuable scaffold for the synthesis of novel therapeutic agents. The

piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, prized for its

ability to improve the physicochemical properties of drug candidates, such as aqueous

solubility and oral bioavailability.[1][2] The two nitrogen atoms within the six-membered ring

provide opportunities for hydrogen bonding and act as a rigid linker to orient other

pharmacophoric groups.[1][2]

The specific substitution pattern on the benzyl ring—a bromine atom at the 4-position and a

fluorine atom at the 2-position—further enhances its utility. The fluorine atom can improve

metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic

handle for further molecular elaboration through cross-coupling reactions. This guide provides

a comprehensive technical overview of 1-(4-Bromo-2-fluorobenzyl)piperazine, covering its

physicochemical properties, a validated synthesis protocol, its strategic application in drug

design, and essential analytical and safety data.

Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a starting material is critical for its

effective use in synthesis and research. The key characteristics of 1-(4-Bromo-2-
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fluorobenzyl)piperazine are summarized below.

Property Value Source(s)

CAS Number 870703-75-6 [3][4]

Molecular Formula C₁₁H₁₄BrFN₂ [3]

Molecular Weight 273.15 g/mol Calculated

Appearance Solid [5] (Analog)

Boiling Point 120-122 °C at 0.02 mmHg [3]

Solubility Soluble in organic solvents [6]

MDL Number MFCD07368744 [3]

Synthesis Protocol: A Validated Approach
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine is typically achieved via nucleophilic

substitution, where the secondary amine of piperazine displaces a halide on the benzyl ring.

This method is reliable and scalable for producing the desired N-monosubstituted product, a

crucial transformation in heterocyclic chemistry.[7]

Reaction Scheme
The reaction involves the N-alkylation of piperazine with 1-bromo-4-(bromomethyl)-2-

fluorobenzene. Using an excess of piperazine is a key strategic choice; it not only drives the

reaction to completion but also minimizes the formation of the undesired bis-alkylated

byproduct, as the monosubstituted product is less reactive than the starting piperazine.
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Caption: General workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine.

Step-by-Step Experimental Methodology
This protocol is adapted from established methods for similar benzylpiperazine syntheses.[8]

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a significant

molar excess of piperazine (e.g., 4 equivalents) in reagent-grade ethanol.

Reactant Addition: Prepare a solution of 4-bromo-2-fluorobenzyl bromide (1 equivalent) in

ethanol. Add this solution dropwise to the stirred piperazine solution.

Temperature Control: Maintain the reaction temperature at approximately 20°C using a cold

water bath during the addition. This is crucial to control the reaction rate and prevent side

reactions.

Reaction: After the addition is complete, allow the mixture to stir for an additional 1.5 to 2

hours at room temperature. The progress can be monitored by Thin Layer Chromatography

(TLC).

Initial Workup: Upon completion, add the reaction mixture to a larger volume of a non-polar

solvent like diethyl ether. This causes the piperazine hydrobromide salt byproduct to

precipitate.

Filtration: Filter the mixture to remove the precipitated salts.

Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

Purify this crude product using column chromatography on silica gel. A typical eluent system

is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 45:5:1 ratio) to

effectively separate the product from residual starting materials and impurities.[8]

Final Product: Combine the fractions containing the pure product and concentrate under

vacuum to yield 1-(4-Bromo-2-fluorobenzyl)piperazine.

Strategic Applications in Drug Discovery
The true value of 1-(4-Bromo-2-fluorobenzyl)piperazine lies in its role as a versatile scaffold

for creating diverse libraries of compounds for biological screening.[6]
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The Power of the Piperazine Core
The piperazine ring is a cornerstone of medicinal chemistry for several reasons:

Improved Pharmacokinetics: Its basic nitrogen atoms can be protonated at physiological pH,

which often enhances water solubility and improves ADME (Absorption, Distribution,

Metabolism, and Excretion) properties.[1][2]

Structural Rigidity: It provides a conformationally constrained linker between different parts of

a molecule, which is essential for precise positioning within a biological target's binding site.

[1][2]

Synthetic Versatility: The two distinct nitrogen atoms allow for straightforward derivatization

to explore structure-activity relationships (SAR).[1]

Therapeutic Potential and Molecular Diversification
Derivatives built upon this core have been investigated across multiple therapeutic areas,

including oncology, infectious diseases, and central nervous system (CNS) disorders.[9] For

instance, related piperidine-based structures have shown promise as anti-tubulin agents for

cancer therapy by arresting the cell cycle.[10][11] The 4-bromo-2-fluorobenzyl moiety allows for

targeted modifications to create novel drug candidates.

1-(4-Bromo-2-fluorobenzyl)piperazine
(Core Scaffold)
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Reductive Amination)Position 1

Bromine Position
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Caption: Diversification strategy using the core scaffold for various therapeutic targets.

Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is paramount. Standard analytical

techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to

confirm the molecular structure. Key expected signals in ¹H NMR would include distinct

peaks for the aromatic protons, a singlet for the benzylic methylene (-CH₂-) protons, and

multiplets for the eight protons on the piperazine ring.

Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this

technique confirms the molecular weight of the compound. The characteristic isotopic pattern

of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides definitive evidence of its

presence.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for

determining the purity of the final product, often achieving >95% purity for research

applications.[12]

Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and

ensuring laboratory safety.

Hazard Profile: While specific data for this exact compound is limited, analogous

benzylpiperazines are known to be skin and eye irritants.[12]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses

(eyeshields), gloves, and a lab coat, is required. For handling larger quantities or fine

powders, a respirator is recommended.[3]

Storage Conditions: The compound should be stored in a cool, dark, and dry place. It is

noted to be potentially air-sensitive, so storage under an inert gas atmosphere (e.g., argon or

nitrogen) is recommended to prevent degradation.[12]
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Conclusion
1-(4-Bromo-2-fluorobenzyl)piperazine (CAS: 870703-75-6) is more than just a chemical

intermediate; it is a strategically designed building block that empowers medicinal chemists to

accelerate the drug discovery process. Its combination of a pharmacokinetically favorable

piperazine core and a synthetically versatile halogenated aromatic ring makes it an invaluable

tool for developing novel molecules targeting a wide array of diseases. The robust synthesis

and clear potential for diversification underscore its importance in the ongoing quest for new

and effective therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39757672/
https://pubmed.ncbi.nlm.nih.gov/39757672/
https://www.tcichemicals.com/IN/en/p/F1336
https://www.tcichemicals.com/IN/en/p/F1336
https://www.benchchem.com/product/b1587002#1-4-bromo-2-fluorobenzyl-piperazine-cas-number-870703-75-6
https://www.benchchem.com/product/b1587002#1-4-bromo-2-fluorobenzyl-piperazine-cas-number-870703-75-6
https://www.benchchem.com/product/b1587002#1-4-bromo-2-fluorobenzyl-piperazine-cas-number-870703-75-6
https://www.benchchem.com/product/b1587002#1-4-bromo-2-fluorobenzyl-piperazine-cas-number-870703-75-6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1587002?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

